REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[C:9](=[O:10])[CH2:8][S:7][C:6]1=[S:11])([OH:3])=[O:2].C([O-])(=O)C.[Na+].C(O)(=O)C.[CH:21](=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O>[C:1]([CH2:4][N:5]1[C:9](=[O:10])[C:8](=[CH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[S:7][C:6]1=[S:11])([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
955 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN1C(SCC1=O)=S
|
Name
|
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
637 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heat-refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN1C(SC(C1=O)=CC1=CC=CC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 699 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |